2-broMo-6-Methyl-1H-benzo[d]iMidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-broMo-6-Methyl-1H-benzo[d]iMidazole” is a chemical compound with the molecular formula C8H7BrN2 . It is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazoles and their derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “2-broMo-6-Methyl-1H-benzo[d]iMidazole” consists of a benzimidazole core with a bromine atom attached at the 2-position and a methyl group attached at the 6-position . Further analysis would require more specific information or computational chemistry tools.Scientific Research Applications
Synthesis of Substituted Imidazoles
2-broMo-6-Methyl-1H-benzo[d]iMidazole: is a valuable precursor in the synthesis of various substituted imidazoles. These heterocycles are integral to functional molecules utilized in numerous everyday applications . The regiocontrolled synthesis allows for precise modification of the imidazole ring, which is crucial for creating compounds with desired properties for specific applications.
Therapeutic Drug Development
Imidazole derivatives exhibit a broad range of biological activities. They are pivotal in the development of new drugs, showing promise as antibacterial, antifungal, antiviral, and anti-inflammatory agents . The structural versatility of imidazole compounds, including those derived from 2-broMo-6-Methyl-1H-benzo[d]iMidazole , makes them
Future Directions
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities and are key components in a variety of functional molecules . They are utilized in diverse applications, including pharmaceuticals and agrochemicals .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been shown to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse range of applications .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The synthesis of imidazole derivatives can often be conducted under solvent-free conditions, suggesting that they may be relatively stable under a variety of environmental conditions .
properties
IUPAC Name |
2-bromo-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSVPXYIGJVCNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.